molecular formula C21H21NO3 B6033427 6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid

6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid

Cat. No.: B6033427
M. Wt: 335.4 g/mol
InChI Key: OZDHGHFHVPVQPZ-UHFFFAOYSA-N
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Description

6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline core . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-13(2)12-25-16-7-5-15(6-8-16)20-11-18(21(23)24)17-10-14(3)4-9-19(17)22-20/h4-11,13H,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDHGHFHVPVQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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